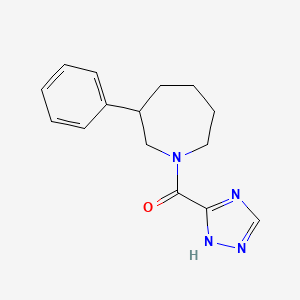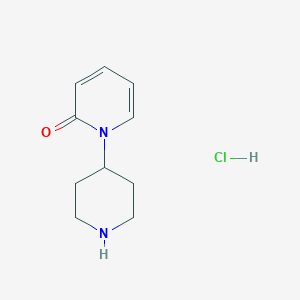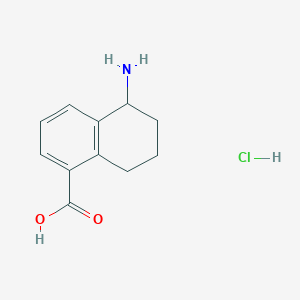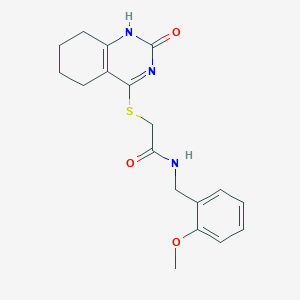![molecular formula C19H18FN3OS B2516029 N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-77-8](/img/structure/B2516029.png)
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide is a derivative that falls within the class of imidazole-based sulfanyl acetamides. Imidazole derivatives are known for their wide range of pharmacological activities, including local anesthetic effects, as demonstrated by the synthesis of 1,2,4,5-tetrasubstituted imidazoles . The compound of interest, although not directly mentioned in the provided papers, can be inferred to potentially possess similar pharmacological properties due to the presence of the imidazole moiety and the sulfanyl acetamide group.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves a multi-component reaction. For instance, the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles was achieved using β-cyclodextrin-propyl sulfonic acid as a catalyst, which suggests that similar catalytic methods could be applied to synthesize the compound . The synthesis route for related compounds often starts with a precursor, such as 4-chlorophenoxyacetic acid, followed by a series of reactions including esterification, treatment with hydrazine hydrate, and a ring closure reaction to form the core structure, which is then further modified by substitution reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution of the imidazole ring with various functional groups, such as a fluorophenyl group, can significantly alter the compound's biological activity and binding affinity to biological targets . The molecular docking studies mentioned in the papers provide insights into how these compounds interact with enzymes, such as α-chymotrypsin, which could be relevant for understanding the binding interactions of this compound .
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives is influenced by the substituents attached to the imidazole core. For example, the presence of a sulfanyl acetamide group could facilitate further chemical reactions, such as substitutions, that can be used to synthesize a diverse range of derivatives with varying biological activities . The electrophilic substitution at the thiol position, as seen in the synthesis of oxadiazole derivatives, is a reaction that could potentially be applied to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. For instance, the introduction of a fluorophenyl group could influence the compound's lipophilicity, which in turn could affect its pharmacokinetic profile . The spectral analysis data, including IR, 1H-NMR, and EI-MS, are essential for confirming the structure and purity of the synthesized compounds .
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
- Research on compounds with complex names, similar to the specified chemical, often involves understanding their pharmacokinetics and metabolism within the human body. For instance, studies on compounds like dabrafenib, a BRAF inhibitor, assess how the drug is metabolized and excreted, providing crucial data for optimizing dosing and minimizing side effects (Bershas et al., 2013).
Antimicrobial and Antifungal Applications
- Compounds with imidazole rings, similar to the one mentioned, are often explored for their antimicrobial and antifungal properties. For example, sertaconazole is investigated for its efficacy and safety in treating Pityriasis versicolor, showcasing the therapeutic potential of such compounds in addressing fungal infections (Nasarre et al., 1992).
Chemotherapy Sensitivity Testing
- The role of chemosensitivity tests, like the MTT assay, in evaluating the efficacy of anticancer drugs against specific cancers, provides a framework for how the specified compound might be assessed for its potential use in cancer therapy. Such assays help in selecting appropriate chemotherapy drugs, potentially improving patient survival rates (Nakamura et al., 2006).
Understanding Drug Effects and Side Effects
- Studies on the clinical effects and metabolic pathways of psychiatric medications, like sulpiride, offer insights into how compounds affect neurotransmitter systems and their associated metabolic products. This research can help in tailoring psychiatric treatments to individual patient needs, minimizing side effects while maximizing therapeutic benefits (Alfredsson & Wiesel, 2005).
Diagnostic and Therapeutic Imaging
- Compounds labeled with radioactive isotopes, such as 18F-EF5 for imaging hypoxia in tumors, illustrate the application of complex chemicals in diagnostic imaging and potentially in targeted radiotherapy. This approach aids in visualizing tumor hypoxia, a condition that can influence the effectiveness of various cancer treatments (Komar et al., 2008).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)22-18(24)12-25-19-21-10-11-23(19)16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVZQLKDAVRCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)

![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)


![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)


